

Unveiling the Antimicrobial Potential of Pyrazine-2-Carbohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazine-2-carbohydrazide

Cat. No.: B1222964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the antimicrobial spectrum of **pyrazine-2-carbohydrazide** and its derivatives, offering a comprehensive overview of their activity against a range of microbial pathogens. This document details quantitative antimicrobial data, elucidates key mechanisms of action, and provides standardized experimental protocols to aid in the research and development of novel antimicrobial agents based on this promising scaffold.

Antimicrobial Spectrum: A Quantitative Overview

Derivatives of **pyrazine-2-carbohydrazide** have demonstrated a broad spectrum of antimicrobial activity, exhibiting inhibitory effects against Gram-positive and Gram-negative bacteria, as well as significant potential against *Mycobacterium tuberculosis* and certain fungal species. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Antibacterial Activity

Studies have shown that **pyrazine-2-carbohydrazide** derivatives are generally more potent against Gram-positive bacteria compared to Gram-negative bacteria.^{[1][2]} The tables below summarize the MIC values of various **pyrazine-2-carbohydrazide** derivatives against common bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of **Pyrazine-2-Carbohydrazide** Derivatives against Gram-Positive Bacteria

Compound ID	Derivative Substitution	Staphylococcus aureus (µg/mL)	Bacillus subtilis (µg/mL)
PH2	N'-[3-phenylprop-2-en-1-ylidene]	200	180
PH4	N'-[(4-methoxyphenyl)methylene]	210	200
PH8	N'-[(2-nitrophenyl)methylene]	180	180
PH10	N'-[(4-nitrophenyl)methylene]	190	190
P2	(4-(pyrimidin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone	6.25	25
P4	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	6.25	25
Ofloxacin (Standard)	-	-	-

Data compiled from multiple sources.[1][3]

Table 2: Minimum Inhibitory Concentration (MIC) of **Pyrazine-2-Carbohydrazide** Derivatives against Gram-Negative Bacteria

Compound ID	Derivative Substitution	Escherichia coli (µg/mL)	Salmonella typhi (µg/mL)	Pseudomonas aeruginosa (µg/mL)
PH6	N'-(3-chlorophenyl)methylene]	200	-	-
PH12	N'-(3-hydroxyphenyl)methylene]	-	230	-
PH14	N'-(4-dimethylaminophenyl)methylene]	-	200	-
P3	(4-(pyrimidin-2-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	50	-	-
P4	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	50	-	-
P6	(4-(6-methylpyrazin-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone	-	-	25
P7	(3-aminopyrazin-2-yl)(4-(6-methylpyrazin-2-yl)piperazin-1-yl)methanone	50	-	25

P9	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(3-aminopyrazin-2-yl)methanone	50	-	25
Ofloxacin (Standard)	-	-	-	-

Data compiled from multiple sources.[\[1\]](#)[\[3\]](#)

Antitubercular Activity

Pyrazine-2-carbohydrazide is a core structural component of pyrazinamide, a first-line antituberculosis drug. Consequently, its derivatives have been extensively investigated for their activity against *Mycobacterium tuberculosis*. Several derivatives have shown promising activity against drug-susceptible and drug-resistant strains.[\[4\]](#)

Table 3: Minimum Inhibitory Concentration (MIC) of **Pyrazine-2-Carbohydrazide** Derivatives against *Mycobacterium tuberculosis* H37Rv

Compound ID	Derivative Substitution	MIC (µg/mL)
Compound 4	N4-ethyl-N1-pyrazinoyl-thiosemicarbazide	16.87 (IC90)
Compound 8	3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide	1.56
Compound 9	3-[(4-aminobenzyl)amino]pyrazine-2-carboxamide	6.25
Compound 14	(Structure not specified)	1.95 (DS), 3.9 (MDR), 15.63 (XDR)
Compound 19	(Structure not specified)	1.95 (DS), 3.9 (MDR), 7.81 (XDR)
Compound 24	(Structure not specified)	0.98 (DS), 1.95 (MDR), 3.9 (XDR)
Pyrazinamide (Standard)	-	6.25 - 50

DS: Drug-Susceptible, MDR: Multi-Drug Resistant, XDR: Extensively Drug-Resistant. Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)

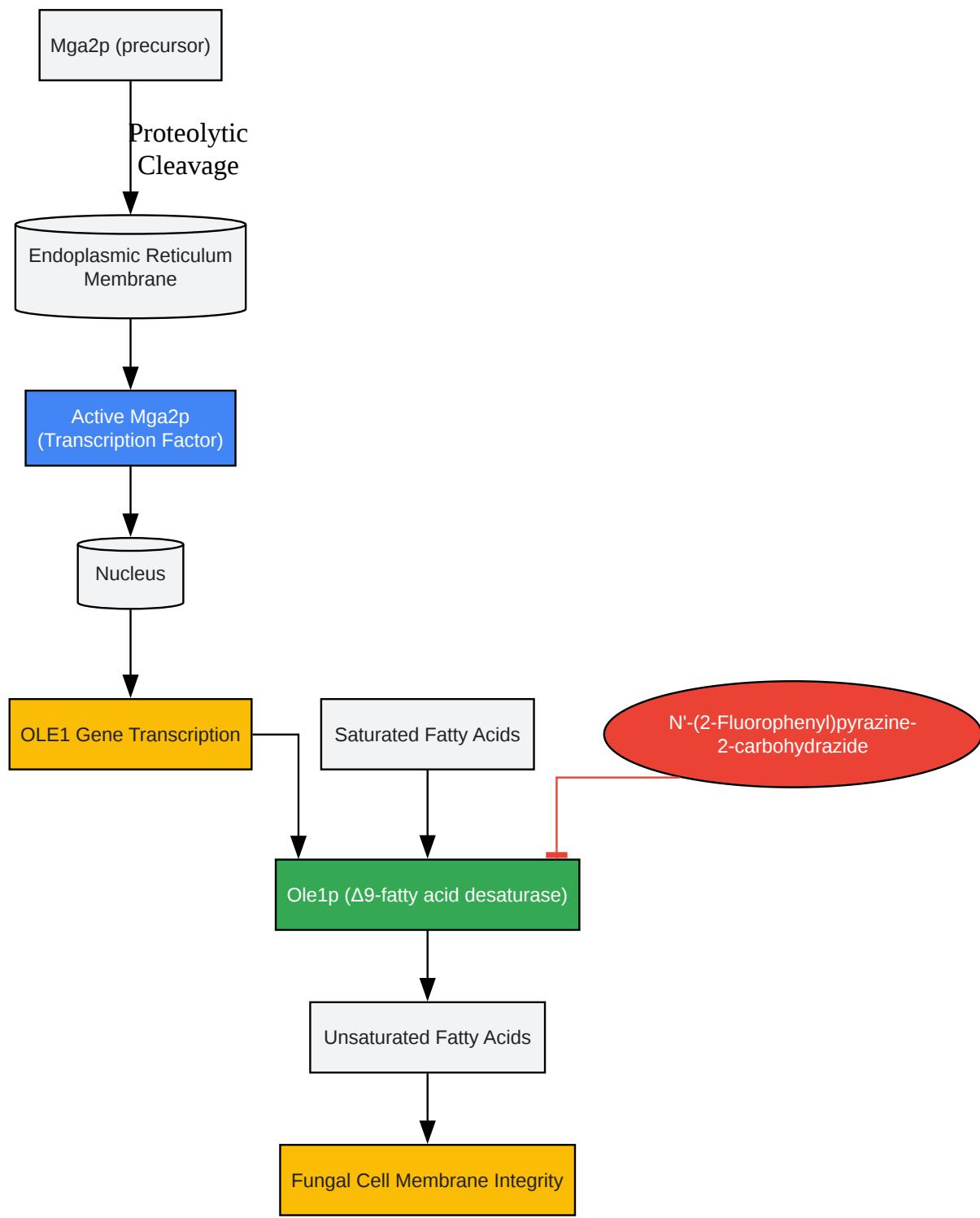
Antifungal Activity

The antifungal potential of **pyrazine-2-carbohydrazide** derivatives is an emerging area of research. Certain derivatives have demonstrated inhibitory activity against pathogenic fungi.

Table 4: Antifungal Activity of **Pyrazine-2-Carbohydrazide** Derivatives

Compound ID	Derivative Substitution	Candida albicans (MIC in $\mu\text{g/mL}$)
P4	(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone	3.125
P10	(3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone	3.125

Data compiled from a study on pyrazine-2-carboxylic acid derivatives.[\[3\]](#)


Mechanisms of Action

The antimicrobial activity of **pyrazine-2-carbohydrazide** derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. The primary mechanisms identified to date involve the inhibition of crucial enzymes in bacterial and fungal cell wall synthesis.

Inhibition of DprE1 in *Mycobacterium tuberculosis*

A key target of **pyrazine-2-carbohydrazide** derivatives in *Mycobacterium tuberculosis* is the enzyme decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1).[\[7\]](#) This enzyme is a critical component of the pathway responsible for the biosynthesis of arabinan, an essential component of the mycobacterial cell wall.[\[1\]](#)[\[7\]](#) Inhibition of DprE1 disrupts the production of decaprenylphosphoryl- β -D-arabinose (DPA), the arabinose donor for arabinan synthesis, ultimately leading to cell death.[\[1\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 3. rjpbc.s.com [rjpbc.s.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation | MDPI [mdpi.com]
- 7. What are DprE1 inhibitors and how do they work? [synapse.patsnap.com]
- To cite this document: BenchChem. [Unveiling the Antimicrobial Potential of Pyrazine-2-Carbohydrazide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222964#antimicrobial-spectrum-of-pyrazine-2-carbohydrazide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com